molecular formula C8H9ClO2S B14128831 o-Chlorobenzyl methyl sulfone CAS No. 16251-12-0

o-Chlorobenzyl methyl sulfone

Cat. No.: B14128831
CAS No.: 16251-12-0
M. Wt: 204.67 g/mol
InChI Key: XJZVZKANNDOMRN-UHFFFAOYSA-N
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Description

o-Chlorobenzyl methyl sulfone: is an organic compound characterized by the presence of a chlorobenzyl group attached to a methyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Chlorobenzyl methyl sulfone typically involves the reaction of o-chlorobenzyl chloride with sodium methyl sulfone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

o-Chlorobenzyl chloride+Sodium methyl sulfoneo-Chlorobenzyl methyl sulfone+Sodium chloride\text{o-Chlorobenzyl chloride} + \text{Sodium methyl sulfone} \rightarrow \text{this compound} + \text{Sodium chloride} o-Chlorobenzyl chloride+Sodium methyl sulfone→o-Chlorobenzyl methyl sulfone+Sodium chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: o-Chlorobenzyl methyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: o-Chlorobenzyl methyl sulfone is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of o-Chlorobenzyl methyl sulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The chlorobenzyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • p-Chlorobenzyl methyl sulfone
  • m-Chlorobenzyl methyl sulfone
  • Benzyl methyl sulfone

Comparison: o-Chlorobenzyl methyl sulfone is unique due to the position of the chlorine atom on the benzyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. Compared to its para and meta isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-chloro-2-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZVZKANNDOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936704
Record name 1-Chloro-2-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16251-12-0
Record name o-Chlorobenzyl methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROBENZYL METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS72Q675OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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